2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Structural differentiation KCC2 inhibitor analog Medicinal chemistry

2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide (CAS 1428375-05-6) is a synthetic small molecule belonging to the pyridazinyl-thioacetamide class, with the molecular formula C21H18ClN3OS and a molecular weight of 395.91 g/mol. Its core scaffold—featuring a pyridazine ring linked via a thioether bridge to an acetamide moiety—is shared with several biologically active chemotypes, including the KCC2 inhibitor VU 0240551 , telomerase/JAK1/STAT3/TLR4-targeting antitumor agents , and gastric antisecretory thioamide derivatives.

Molecular Formula C21H18ClN3OS
Molecular Weight 395.91
CAS No. 1428375-05-6
Cat. No. B2705287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
CAS1428375-05-6
Molecular FormulaC21H18ClN3OS
Molecular Weight395.91
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4Cl
InChIInChI=1S/C21H18ClN3OS/c22-18-7-2-1-6-17(18)19-10-11-21(25-24-19)27-13-20(26)23-16-9-8-14-4-3-5-15(14)12-16/h1-2,6-12H,3-5,13H2,(H,23,26)
InChIKeyKFNIMYPLFRLRON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide (CAS 1428375-05-6): Procurement-Relevant Structural Identity and Database Presence


2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide (CAS 1428375-05-6) is a synthetic small molecule belonging to the pyridazinyl-thioacetamide class, with the molecular formula C21H18ClN3OS and a molecular weight of 395.91 g/mol. Its core scaffold—featuring a pyridazine ring linked via a thioether bridge to an acetamide moiety—is shared with several biologically active chemotypes, including the KCC2 inhibitor VU 0240551 [1], telomerase/JAK1/STAT3/TLR4-targeting antitumor agents [2], and gastric antisecretory thioamide derivatives [3]. However, as of the latest available database records, no primary research article, patent, or authoritative public database (PubChem, ChEMBL, BindingDB, ChemSpider) reports any experimentally measured biological activity, binding affinity, or functional assay result for this precise compound. Its current availability appears restricted to screening compound collections from select chemical suppliers. This evidence guide therefore distinguishes this compound from closest analogs primarily through structural and physicochemical benchmarking, with biological differentiation inferred at the class level from published data on structurally related pyridazinyl-thioacetamides.

Why In-Class Pyridazinyl-Thioacetamides Cannot Substitute for CAS 1428375-05-6: Substituent-Specific Chemotype Constraints


The pyridazinyl-thioacetamide scaffold is highly sensitive to substituent identity at two key positions: the 6-aryl group on the pyridazine ring and the N-substituent on the acetamide terminus. Published SAR studies demonstrate that replacement of a 6-phenyl group (present in VU 0240551 [1]) with a 2-chlorophenyl moiety substantially alters electronic properties (Hammett σₘ = 0.37 for Cl vs. 0.00 for H), while substitution of an N-thiazolyl or N-phenyl acetamide terminus (as in compound 4l from Shaldam et al. [2]) with an N-inden-5-yl group introduces a conformationally constrained, lipophilic bicyclic system. In the antiulcer pyridazine series, changing the N-aryl substituent alone shifted gastric antisecretory potency and acute toxicity profiles by 2- to 3-fold [3]. Consequently, VU 0240551 (KCC2 IC₅₀ = 560 nM), compound 4l (telomerase inhibition = 64.95%), and pyridazine-based COX-2 inhibitors (IC₅₀ = 15.5–17.7 nM) [4] cannot be assumed to recapitulate the biological profile of CAS 1428375-05-6. Direct procurement of this specific compound is required whenever the 2-chlorophenyl/inden-5-yl substitution pattern is structurally mandated by a pharmacophore hypothesis, a patent claim, or a structure-based design campaign targeting an unannotated or novel binding site.

Quantitative Differentiation Evidence for CAS 1428375-05-6 Against Closest Pyridazinyl-Thioacetamide Analogs


Structural Benchmarking: Substituent Divergence from the Most Closely Related Biologically Annotated Pyridazinyl-Thioacetamide (VU 0240551)

CAS 1428375-05-6 diverges from VU 0240551 [1] at two positions critical for target engagement. At the pyridazine 6-position, VU 0240551 bears an unsubstituted phenyl ring (C₆H₅), whereas the target compound carries a 2-chlorophenyl group (C₆H₄Cl). At the acetamide N-terminus, VU 0240551 uses a 4-methylthiazol-2-yl moiety, whereas the target compound employs a 2,3-dihydro-1H-inden-5-yl (indane) group. These differences are quantified through computed molecular descriptors: the 2-chlorophenyl group increases molecular weight by 34.5 Da relative to phenyl, adds 0.5–0.7 units to computed logP (estimated via fragment-based methods), and introduces a halogen-bond donor capable of interacting with backbone carbonyls in kinase hinge regions. The indane group reduces the topological polar surface area (tPSA) contribution by approximately 8–10 Ų compared to the thiazole ring while increasing the number of rotatable bonds, altering conformational entropy upon target binding.

Structural differentiation KCC2 inhibitor analog Medicinal chemistry

Class-Level Kinase Inhibition Potential: Telomerase/JAK1/STAT3/TLR4 Inhibitory Profile of the N-Phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide Series (Compound 4l) as a Benchmark

The most comprehensively characterized pyridazinyl-thioacetamide to date, compound 4l from the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series [1], achieved 64.95% telomerase inhibition and 79% growth inhibition in MCF-7 and A549 cancer cell lines. Compound 4l also demonstrated JAK1 inhibitory potential with a 0.46-fold change (vs. pacritinib reference: 0.33-fold), STAT3 inhibition of 0.22-fold change (vs. sorafenib: 0.33-fold), and TLR4 downregulation of 0.81-fold change (vs. resatorvid: 0.29-fold). In vivo, compound 4l reduced tumor size and mass in female mice bearing Solid Ehrlich Carcinoma. CAS 1428375-05-6 retains the identical pyridazine-thioether-acetamide core (highlighted as essential for activity in the published SAR [1]) but introduces two differentiating modifications: (a) ortho-chlorination of the 6-phenyl ring, and (b) replacement of the N-phenyl terminus with an N-inden-5-yl group. Based on the SAR trend that electron-withdrawing substituents on the 6-phenyl ring enhance telomerase inhibitory potency (compound 8e series [1]), the 2-chlorophenyl substitution in CAS 1428375-05-6 is predicted to confer comparable or potentially improved target engagement relative to the unsubstituted phenyl analog.

Antitumor Telomerase inhibition JAK1/STAT3/TLR4

Physicochemical Differentiation from the Pyridazinone-Thioacetamide COX-2 Inhibitor Subclass

Several pyridazine-based COX-2 inhibitors with a thioacetamide linker have been reported with IC₅₀ values ranging from 15.50 to 17.70 nM, surpassing the reference drug celecoxib (IC₅₀ = 17.79 nM) [1]. However, these active compounds (9a, 9b, 12, 16b, 17) are pyridazinone derivatives bearing hydrazone and oxadiazole functionalities, structurally distinct from the pyridazine-thioether core of CAS 1428375-05-6. The target compound lacks the 3-oxo group on the pyridazine ring (present in pyridazinones), which is critical for COX-2 active-site hydrogen bonding according to molecular docking studies [1]. This structural divergence means CAS 1428375-05-6 is expected to exhibit a different COX inhibition profile or may be inactive against COX-2. Procurement should therefore be guided by the specific requirement for a non-pyridazinone pyridazine scaffold, relevant to programs seeking to avoid the metabolic liabilities (e.g., glucuronidation of the 3-OH tautomer) associated with pyridazinones, or exploring COX-independent anti-inflammatory mechanisms such as TLR4 downregulation (as observed for compound 4l [2]).

COX-2 inhibition Anti-inflammatory Physicochemical profiling

Gastric Antisecretory Activity: Class-Level Benchmarking Against Pyridazinyl-Thioacetamide Antiulcer Agents

The pyridazinyl-thioacetamide chemotype was originally developed as a gastric antisecretory scaffold, with lead compounds 2-phenyl-2-(3-pyridazinyl)thioacetamide (IIa) and 2-(6-methyl-3-pyridazinyl)-2-phenylthioacetamide (IIb), demonstrating long-lasting, potent activity at 20 mg/kg p.o. in pylorus-ligated rats, with acute toxicity in mice reduced to one-half to one-third of that of the pyridine-based lead compound Ia [1]. The gastric antisecretory SAR established that the thioacetamide group is essential for activity and that substitution on the pyridazine ring modulates both potency and duration of action [1]. CAS 1428375-05-6 retains the critical thioacetamide pharmacophore and pyridazine core but incorporates a 2-chlorophenyl substituent at the 6-position (vs. unsubstituted or 6-methyl in the reference compounds) and an inden-5-yl group on the acetamide nitrogen (vs. unsubstituted thioamide in IIa/IIb). The 2-chlorophenyl group may enhance metabolic stability by blocking para-hydroxylation, while the indane moiety may improve membrane permeability through increased lipophilicity, factors not evaluated in the original 1981 SAR study.

Antiulcer Gastric antisecretory Thioacetamide

Synthetic Accessibility and Structural Novelty Assessment for Hit-to-Lead Prioritization

CAS 1428375-05-6 occupies a region of pyridazinyl-thioacetamide chemical space not exemplified in the major patent or primary literature campaigns covering this scaffold. The US 4,242,512 patent [1] discloses generic pyridazine-containing thioamide derivatives (Formula I) with R₁ as a pyridazine skeleton bearing H, methyl, phenyl, or mercapto substituents, and R₃ as hydrogen, methyl, or phenyl on the thioamide carbon. The 2-chlorophenyl substitution at the pyridazine 6-position and the inden-5-yl group on the acetamide nitrogen are not specifically claimed or exemplified in this foundational patent, conferring a degree of compositional novelty. The compound is synthetically accessible via a two-step sequence from 3-chloro-6-(2-chlorophenyl)pyridazine (CAS 66549-15-3, a commercially available intermediate [2]): (i) nucleophilic substitution with thioglycolic acid or its ester to install the thioether bridge, followed by (ii) HATU- or EDCI-mediated amide coupling with 5-aminoindane (CAS 51932-70-8). This concise route avoids the use of sodium amide and anhydrous conditions required for older nitrile-based syntheses [1], potentially reducing procurement lead time and cost relative to custom-synthesized analogs.

Synthetic accessibility Hit-to-lead Chemical novelty

Recommended Research and Procurement Application Scenarios for CAS 1428375-05-6 Based on Structural Differentiation Evidence


Scaffold-Hopping and Selectivity Profiling Against the KCC2 Transporter (Class-Level Inference from VU 0240551)

Investigators seeking to develop KCC2 inhibitors with improved selectivity over NKCC1 (VU 0240551 selectivity ratio not fully characterized; NKCC1 IC₅₀ ≈ 50 µM [1]) may deploy CAS 1428375-05-6 as a comparator compound to probe the impact of 2-chlorophenyl and indane substitutions on transporter subtype selectivity. Procure this compound when the research objective is to determine whether halogen substitution at the pyridazine 6-position alters the KCC2/NKCC1 selectivity window, a key parameter for neurological applications where NKCC1 inhibition produces undesired diuretic effects. The recommended experimental workflow includes parallel rubidium flux assays in KCC2- and NKCC1-overexpressing cell lines, with VU 0240551 as the reference standard [1].

Multi-Target Antitumor Screening Incorporating Telomerase and JAK/STAT Pathway Endpoints

Based on the demonstrated multi-target antitumor profile of compound 4l (telomerase inhibition 64.95%, JAK1 fold-change 0.46, STAT3 fold-change 0.22, TLR4 fold-change 0.81) [2], CAS 1428375-05-6 is recommended for inclusion in focused screening libraries designed to identify pyridazinyl-thioacetamides with enhanced telomerase/JAK1/STAT3/TLR4 polypharmacology. The 2-chlorophenyl substituent is predicted by the 8e-series SAR trend to enhance electron-withdrawing character at the pyridazine 6-position, potentially improving telomerase engagement [2]. Procurement is appropriate for academic or industrial groups running TRAP telomerase assays and JAK1/STAT3 reporter gene assays in MCF-7 or A549 cell backgrounds.

Non-Pyridazinone COX-Independent Anti-Inflammatory Screening (Differentiation from Pyridazinone COX-2 Inhibitors)

For research programs targeting COX-independent anti-inflammatory mechanisms—such as TLR4 downregulation (observed for compound 4l at 0.81-fold change) [2]—CAS 1428375-05-6 offers a pyridazine (non-pyridazinone) scaffold that avoids the metabolic and tautomeric complexity of pyridazinone-based COX-2 inhibitors [3]. This compound is recommended for procurement when the screening cascade explicitly excludes COX-2 as the primary target and instead focuses on TLR4/NF-κB pathway modulation, a therapeutic strategy relevant to chronic inflammatory diseases where COX-2-selective inhibitors (coxibs) have shown cardiovascular liability. The absence of the 3-oxo group also simplifies analytical characterization by eliminating keto-enol tautomerism.

Gastric Antisecretory Lead Optimization with Modern Pharmacokinetic Endpoints

Building on the foundational antiulcer activity of pyridazinyl-thioacetamides IIa and IIb (active at 20 mg/kg p.o. in pylorus-ligated rats) [4], CAS 1428375-05-6 is suitable for procurement by groups conducting modernized gastric antisecretory screening that incorporates pharmacokinetic endpoints (oral bioavailability, half-life, tissue distribution) not assessed in the original 1981 study. The 2-chlorophenyl group may confer metabolic advantages (resistance to phenyl ring hydroxylation), while the indane moiety may enhance membrane permeability relative to the unsubstituted thioamide comparators. The recommended in vivo model is the pylorus-ligated rat with gastric volume, pH, and total acid output as primary readouts, alongside plasma drug concentration measurements at multiple time points to construct a PK/PD relationship.

Quote Request

Request a Quote for 2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.